Boc-Gly-Gly-Leu-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Leu-pNA typically involves the use of Boc-protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during the synthesis process. The general synthetic route includes the following steps:
Protection of Amino Acids: The amino acids are protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Deprotection: The Boc group is removed using strong acids such as trifluoroacetic acid in dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis releases p-nitroaniline, which can be quantified colorimetrically.
Deprotection: The Boc group can be removed using strong acids, resulting in the formation of the free amine.
Common Reagents and Conditions
Hydrolysis: Enzymes such as amidases are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
p-Nitroaniline: Released upon enzymatic hydrolysis.
Free Amine: Formed after Boc deprotection.
Scientific Research Applications
Boc-Gly-Gly-Leu-pNA is widely used in scientific research for various applications:
Biochemical Assays: Used as a chromogenic substrate for detecting bacterial endotoxins.
Enzyme Activity Studies: Helps in quantifying enzyme activity by releasing p-nitroaniline upon cleavage.
Pharmaceutical Research: Used in the synthesis of peptides and proteins for drug development.
Mechanism of Action
The mechanism of action of Boc-Gly-Gly-Leu-pNA involves enzymatic cleavage by specific enzymes such as amidases. Upon cleavage, the compound releases p-nitroaniline, which can be detected colorimetrically. This process is crucial for detecting bacterial endotoxins and studying enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-pNA: Another chromogenic substrate used for similar applications.
Boc-Val-Leu-Gly-Arg-pNA: Used in endotoxin detection assays.
Uniqueness
Boc-Gly-Gly-Leu-pNA is unique due to its specific sequence of amino acids, which makes it particularly suitable for certain biochemical assays. Its ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHNFIJCQMQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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